
(R,S)-1-(1-(2-Hydroxyethoxy)-3-hydroxypropyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5-Acyclo-thymidine is a modified nucleoside analog derived from thymidine, a pyrimidine nucleoside. This compound has garnered significant interest due to its potential applications in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV) and other viral infections. The structural modification at the 4’ and 5’ positions of the thymidine molecule enhances its biological activity and selectivity towards specific molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Acyclo-thymidine typically involves the modification of the thymidine molecule through a series of chemical reactions. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Formation of the 4’,5-Acyclo Moiety: The protected thymidine is then subjected to a cyclization reaction to form the 4’,5-acyclo moiety. This can be achieved using reagents such as acetic anhydride or other acylating agents under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final 4’,5-Acyclo-thymidine product.
Industrial Production Methods
Industrial production of 4’,5-Acyclo-thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Large-Scale Protection and Cyclization: Using industrial-grade reagents and solvents, the protection and cyclization steps are carried out in large reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’,5-Acyclo-thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
Aplicaciones Científicas De Investigación
4’,5-Acyclo-thymidine has a wide range of scientific research applications, including:
Antiviral Research: The compound is studied for its potential as an antiviral agent, particularly against HIV. It acts as a chain-terminating nucleoside analog, inhibiting viral replication.
Cancer Research: Researchers investigate its potential use in cancer therapy due to its ability to interfere with DNA synthesis and cell proliferation.
Biochemical Studies: The compound is used as a tool in biochemical studies to understand nucleoside metabolism and DNA synthesis.
Drug Development: It serves as a lead compound for the development of new antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4’,5-Acyclo-thymidine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis is particularly effective against rapidly replicating cells, such as viruses and cancer cells.
Molecular Targets and Pathways
HIV Reverse Transcriptase: The compound selectively inhibits HIV reverse transcriptase, an enzyme crucial for viral replication.
DNA Polymerases: It also affects cellular DNA polymerases, particularly those involved in DNA repair and replication.
Comparación Con Compuestos Similares
4’,5-Acyclo-thymidine can be compared with other nucleoside analogs, such as:
3’-Azido-3’-deoxythymidine (AZT): Both compounds act as chain terminators, but 4’,5-Acyclo-thymidine has a different modification at the 4’ and 5’ positions.
2’,3’-Dideoxyinosine (ddI): Similar to 4’,5-Acyclo-thymidine, ddI is used in antiviral therapy but has a different structure and mechanism of action.
Lamivudine (3TC): Another nucleoside analog used in antiviral therapy, with a different chemical structure and target specificity.
Uniqueness
The uniqueness of 4’,5-Acyclo-thymidine lies in its specific modification at the 4’ and 5’ positions, which enhances its selectivity and potency as an antiviral agent. This structural modification distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action and therapeutic potential.
Propiedades
Número CAS |
117143-02-9 |
|---|---|
Fórmula molecular |
C10H16N2O5 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
1-[3-hydroxy-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-7-6-12(10(16)11-9(7)15)8(2-3-13)17-5-4-14/h6,8,13-14H,2-5H2,1H3,(H,11,15,16) |
Clave InChI |
CHQLZIBZRVIBFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C(CCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


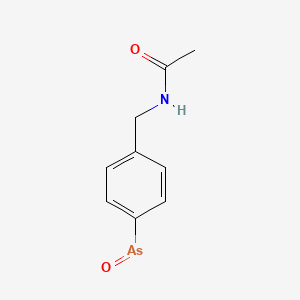
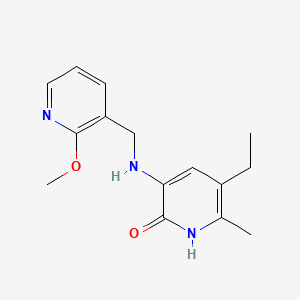
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
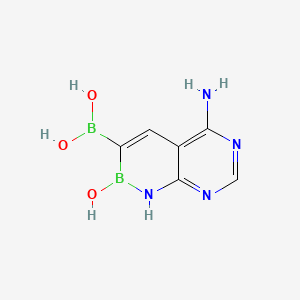
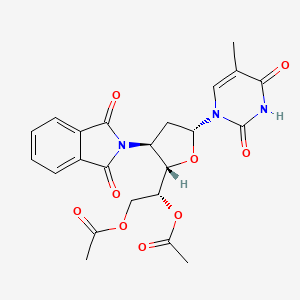
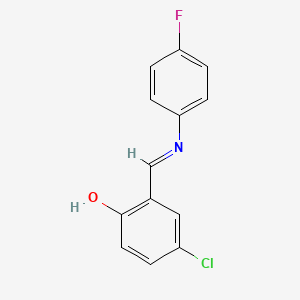
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
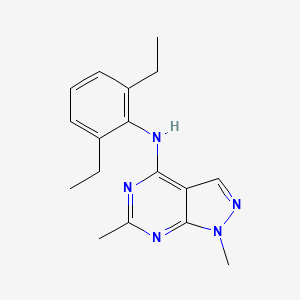

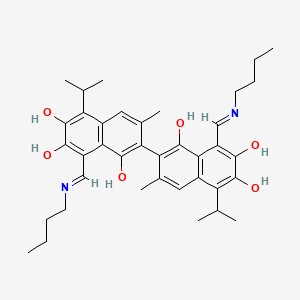
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)



